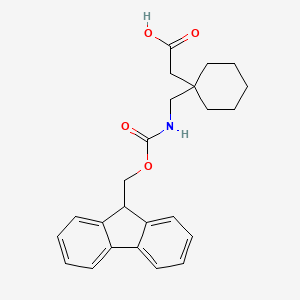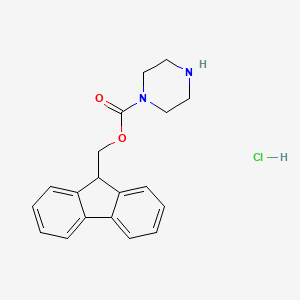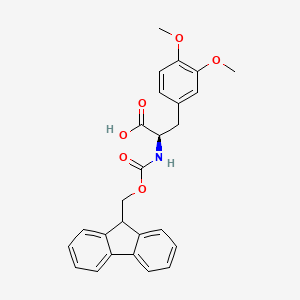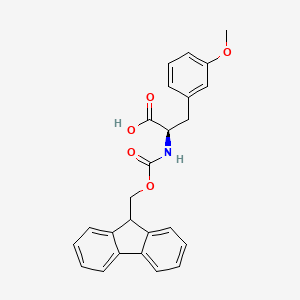
2-Bromo-4,6-dichloroaniline
Vue d'ensemble
Description
2-Bromo-4,6-dichloroaniline is a halogenated aniline derivative, a class of compounds known for their utility in various chemical syntheses and potential biological activities. While the provided papers do not directly discuss 2-Bromo-4,6-dichloroaniline, they do provide insights into the chemistry of related bromo- and chloro-aniline derivatives, which can be used to infer properties and reactivity patterns for 2-Bromo-4,6-dichloroaniline.
Synthesis Analysis
The synthesis of halogenated aniline derivatives is often achieved through regioselective halogenation reactions. For instance, the synthesis of 2,6-dialkyl-4-bromoaniline involves the reaction of dimethylaniline or diisopropylaniline with liquid bromine, with careful control of reaction conditions to achieve good yields . Similarly, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles demonstrates the use of tandem reactions starting from 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines, showcasing the versatility of halogenated anilines in complex synthetic routes .
Molecular Structure Analysis
The molecular structure of halogenated anilines can be elucidated using techniques such as X-ray crystallography, as demonstrated in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine derivatives . The crystal structure analysis reveals the presence of typical intramolecular hydrogen bonds, which can influence the reactivity and physical properties of the compound. The Schiff base compound synthesized from 3-bromo-5-chlorosalicylaldehyde and 4-methylpyridin-2-ylamine also provides insights into the planarity and conformation of the aromatic systems in such molecules .
Chemical Reactions Analysis
Halogenated anilines can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The electrochemical oxidation of bromoanilines, for example, follows the Bacon–Adams mechanism, leading to the formation of dimerization products and halogenated anilines . These reactions are influenced by the nature and position of the halogen substituents, which can dictate the regioselectivity and outcome of the reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines are characterized by their melting points, boiling points, densities, and refractive indices, as seen in the synthesis of bromo-dichloroacetophenone . These properties are crucial for the identification and application of these compounds in various chemical processes. The presence of halogen atoms significantly affects the electron distribution within the molecule, which in turn influences its reactivity and interactions with other chemical species.
Applications De Recherche Scientifique
1. Structural Analysis in Crystallography
2,4,6-Halogeno-aniline derivatives, including compounds similar to 2-bromo-4,6-dichloroaniline, exhibit unique structural properties in crystallography. These compounds are linked to form infinite chains along certain axis directions via hydrogen bonds, making them subjects of interest in crystal structural studies (Ferguson et al., 1998).
2. Kinetics in Organic Reactions
Research on the kinetics of bromination of aromatic amines, including compounds related to 2-bromo-4,6-dichloroaniline, in various acidic environments, provides insights into reaction rates and mechanisms in organic chemistry (Bell & D. Maria, 1969).
3. Synthesis of Amino-Substituted Compounds
The oxidation and conversion of amino groups in compounds like 2-bromo-4,6-dichloro-1,3-phenylenediamine into other functional groups demonstrate the synthetic versatility of these compounds in creating a variety of derivatives for potential applications (Frumkin et al., 1999).
4. Investigation of Antimicrobial Properties
Studies on derivatives of dichloroaniline, similar to 2-bromo-4,6-dichloroaniline, reveal potential antimicrobial activities, indicating the usefulness of these compounds in developing new antimicrobials (Kimura et al., 1962).
Safety and Hazards
2-Bromo-4,6-dichloroaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-bromo-4,6-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrCl2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPADCOGQUOGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373620 | |
| Record name | 2-Bromo-4,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-dichloroaniline | |
CAS RN |
697-86-9 | |
| Record name | 2-Bromo-4,6-dichloroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-fluorophenyl)methoxy]-N-[(4-fluorophenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1333980.png)



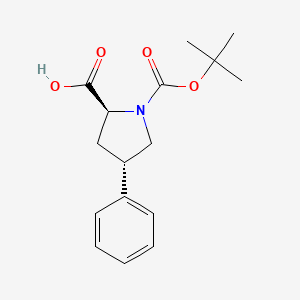

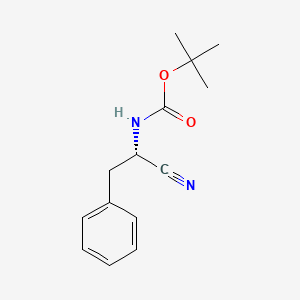
![(4R)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B1333999.png)

